

Spectroscopic Fingerprinting of Mecoprop- isooctyl: A Guide to Structural Characterization

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Compound of Interest

Compound Name: *Mecoprop-isooctyl*

CAS No.: 28473-03-2

Cat. No.: B1582062

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Introduction

Mecoprop-isooctyl, the isooctyl ester of mecoprop, is a selective, post-emergence herbicide used to control broadleaf weeds.^{[1][2]} As with any active ingredient in agrochemical formulations, unequivocal structural confirmation is a critical component of quality control, regulatory compliance, and research and development. This technical guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of **Mecoprop-isooctyl**. This document is intended for researchers, analytical scientists, and professionals in the field of drug and chemical development, offering not just data, but the underlying scientific principles and experimental considerations for each technique.

Chemical Identity

- IUPAC Name: 6-methylheptyl 2-(4-chloro-2-methylphenoxy)propanoate^[3]
- CAS Number: 28473-03-2^{[1][4]}

- Molecular Formula: $C_{18}H_{27}ClO_3$ [\[3\]](#)[\[5\]](#)
- Molecular Weight: 326.9 g/mol [\[3\]](#)

Below is a diagram illustrating the chemical structure of **Mecoprop-isoctyl**, highlighting the key functional groups that are interrogated by the spectroscopic methods discussed herein.

Caption: Chemical Structure of **Mecoprop-isoctyl**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. It provides detailed information about the chemical environment of individual atoms. For **Mecoprop-isoctyl**, both 1H and ^{13}C NMR are essential for a complete structural assignment.

1H NMR Spectroscopy: Mapping the Proton Environment

1H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: 1H NMR

- Sample Preparation: Dissolve 5-10 mg of **Mecoprop-isoctyl** in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with analyte resonances.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.[\[6\]](#)
- Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons for accurate integration.
- Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Data Interpretation

The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations for the protons in **Mecoprop-isoctyl**.

Proton Assignment	Expected δ (ppm)	Multiplicity	Integration	Rationale for Assignment
Aromatic Protons	6.8 - 7.2	Multiplet	3H	Protons on the substituted benzene ring. Their exact shifts are influenced by the chloro, methyl, and ether substituents.
Methine Proton (-O-CH(CH ₃)-)	4.5 - 4.8	Quartet	1H	This proton is deshielded by the adjacent oxygen and the carbonyl group. It is split into a quartet by the neighboring methyl group.
Methylene Protons (-O-CH ₂ -)	3.9 - 4.2	Triplet	2H	These protons are adjacent to the ester oxygen, causing a downfield shift. They are split into a triplet by the adjacent methylene group in the isooctyl chain.
Aromatic Methyl Protons	2.2 - 2.4	Singlet	3H	The methyl group attached to the aromatic ring. It appears as a singlet as

there are no adjacent protons.

Propionyl Methyl Protons

1.5 - 1.7

Doublet

3H

The methyl group of the propionyl moiety. It is split into a doublet by the adjacent methine proton.

Isooctyl Chain Protons

0.8 - 1.6

Multiplet

15H

The overlapping signals of the methylene and methyl groups of the isooctyl chain. The terminal methyl groups will appear as doublets in the most upfield region.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying spectral interpretation.[7]

Experimental Protocol: ¹³C NMR

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
- **Instrumentation:** Acquire the spectrum on the same NMR spectrometer.
- **Acquisition Parameters:**

- Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
- Relaxation Delay (D1): 2-5 seconds.
- Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

¹³C NMR Spectral Data Interpretation

The table below outlines the anticipated chemical shifts for the carbon atoms in **Mecoprop-isoctyl**.

Carbon Assignment	Expected δ (ppm)	Rationale for Assignment
Carbonyl Carbon (C=O)	170 - 175	The ester carbonyl carbon is highly deshielded and appears far downfield.
Aromatic Carbons (C-O, C-Cl, C-CH ₃)	150 - 155, 125-135	The carbon attached to the ether oxygen is the most deshielded. The carbon attached to the chlorine will also be downfield, followed by the carbon with the methyl substituent.
Aromatic Carbons (C-H)	115 - 130	The remaining aromatic carbons appear in this region.
Methine Carbon (-O-CH(CH ₃)-)	70 - 75	The carbon atom bonded to the ether oxygen is significantly deshielded.
Methylene Carbon (-O-CH ₂ -)	65 - 70	The carbon of the isooctyl chain attached to the ester oxygen.
Isooctyl Chain Carbons	20 - 40	The remaining methylene and methine carbons of the isooctyl chain.
Aromatic Methyl Carbon	15 - 20	The methyl carbon attached to the aromatic ring.
Propionyl Methyl Carbon	18 - 25	The methyl carbon of the propionyl group.
Isooctyl Methyl Carbons	10 - 25	The terminal methyl carbons of the isooctyl chain appear in the most upfield region.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** A small drop of neat liquid **Mecoprop-isoctyl** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm^{-1} .

IR Spectral Data Interpretation

The key vibrational frequencies in the IR spectrum of **Mecoprop-isoctyl** are indicative of its primary functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Significance
~2850 - 3000	C-H stretch	Aliphatic (CH, CH ₂ , CH ₃)	Confirms the presence of the extensive aliphatic isooctyl chain and the methyl/methine groups.
~1735 - 1750	C=O stretch	Ester	A strong, sharp absorption band characteristic of the ester carbonyl group. This is a key diagnostic peak.
~1500 - 1600	C=C stretch	Aromatic Ring	Multiple bands indicating the presence of the benzene ring.
~1200 - 1300	C-O stretch	Ester and Ether	Strong absorptions corresponding to the C-O single bond stretching of both the ester and ether linkages.
~1000 - 1100	C-O stretch	Ether	Characteristic stretching vibration of the aryl-alkyl ether.
~800 - 900	C-H bend	Aromatic (out-of-plane)	Bending vibrations of the aromatic C-H bonds, the pattern of which can sometimes give clues about the substitution pattern.
~700 - 800	C-Cl stretch	Aryl Halide	Confirms the presence of the

chlorine substituent on
the aromatic ring.

Part 3: Mass Spectrometry (MS)

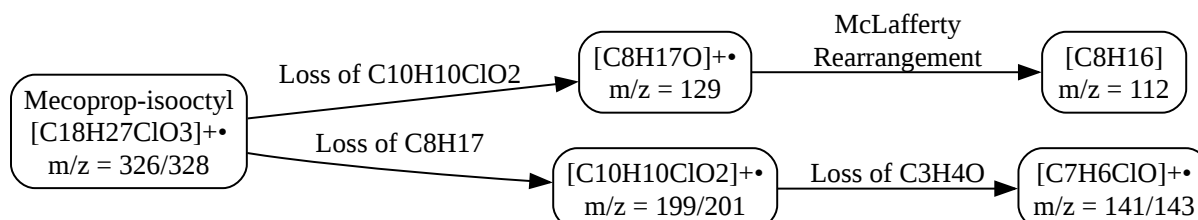
Mass spectrometry provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns. For **Mecoprop-isoctyl**, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

Experimental Protocol: GC-MS

- **Sample Preparation:** A dilute solution of **Mecoprop-isoctyl** is prepared in a volatile organic solvent (e.g., acetone or ethyl acetate).
- **Instrumentation:** The sample is injected into a gas chromatograph coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.
- **GC Conditions:** A suitable capillary column (e.g., DB-5ms) is used with a temperature program to ensure good separation and peak shape.
- **MS Conditions:** The mass spectrometer is operated in full scan mode to acquire a mass spectrum across a relevant m/z range (e.g., 50-400 amu).

Mass Spectrum Interpretation

The mass spectrum of **Mecoprop-isoctyl** will exhibit a molecular ion peak (M^+) and several characteristic fragment ions.



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Caption: Plausible fragmentation pathway for **Mecoprop-isoctyl** in EI-MS.

Key Ions in the Mass Spectrum

m/z (mass-to-charge ratio)	Proposed Fragment	Significance
326/328	$[\text{C}_{18}\text{H}_{27}\text{ClO}_3]^+$	Molecular Ion (M^+): The presence of two peaks with an approximate 3:1 intensity ratio is characteristic of a compound containing one chlorine atom (due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes). This confirms the molecular weight.
199/201	$[\text{C}_{10}\text{H}_{10}\text{ClO}_2]^+$	This fragment corresponds to the protonated mecoprop acid, resulting from the cleavage of the ester bond and loss of the isoctyl group.
169/171	$[\text{C}_9\text{H}_8\text{ClO}]^+$	Further fragmentation of the mecoprop moiety.
141/143	$[\text{C}_7\text{H}_6\text{ClO}]^+$	Represents the 4-chloro-2-methylphenoxy cation, a very stable and often prominent fragment in the spectra of such compounds.
113	$[\text{C}_8\text{H}_{17}]^+$	The isoctyl cation, resulting from the cleavage of the ester bond.
57	$[\text{C}_4\text{H}_9]^+$	A common fragment from the breakdown of the isoctyl chain.

The interpretation of these fragmentation patterns provides compelling evidence for the presence of the 4-chloro-2-methylphenoxy group, the propionyl moiety, and the isooctyl ester chain, thus confirming the overall structure of **Mecoprop-isooctyl**.^{[8][9]}

Conclusion

The synergistic application of NMR (¹H and ¹³C), IR, and MS provides a robust and comprehensive framework for the structural characterization of **Mecoprop-isooctyl**. Each technique offers a unique and complementary piece of the structural puzzle. NMR elucidates the precise connectivity of atoms, IR identifies the key functional groups, and MS confirms the molecular weight and provides substructural information through fragmentation analysis. Together, these spectroscopic methods form the cornerstone of analytical chemistry for ensuring the identity, purity, and quality of **Mecoprop-isooctyl** in scientific research and industrial applications.

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